API-1

Descripción general

Descripción

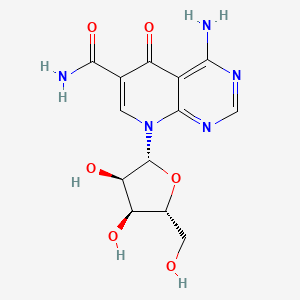

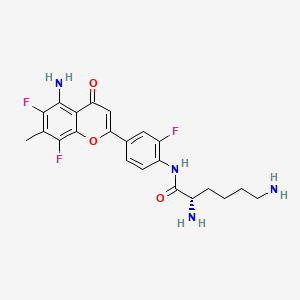

API-1, también conocido como NSC-177223, es un potente inhibidor de la proteína quinasa B (PKB), también conocida como Akt. Este compuesto es conocido por su capacidad para unirse al dominio de homología de pleckstrina (PH) de Akt, inhibiendo así su translocación de membrana y reduciendo sus niveles de fosforilación. This compound es selectivo para la proteína quinasa B y no inhibe la activación de la proteína quinasa C (PKC) y la proteína quinasa A (PKA). También se sabe que induce la apoptosis al sinergizar con el ligando inductor de apoptosis relacionado con el factor de necrosis tumoral (TRAIL) .

Aplicaciones Científicas De Investigación

API-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de la proteína quinasa B y sus efectos en diversas vías bioquímicas.

Biología: Employed in cell biology research to investigate the role of protein kinase B in cell signaling, growth, and apoptosis.

Medicina: Se explora como un posible agente terapéutico para el tratamiento del cáncer debido a su capacidad para inducir la apoptosis en las células cancerosas.

Industria: Utilizado en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a las vías relacionadas con la proteína quinasa B

Mecanismo De Acción

API-1 ejerce sus efectos uniéndose al dominio de homología de pleckstrina de la proteína quinasa B, inhibiendo así su translocación de membrana. Esta inhibición reduce los niveles de fosforilación de la proteína quinasa B, lo que lleva a la regulación a la baja de su actividad. El compuesto también induce la apoptosis al sinergizar con el ligando inductor de apoptosis relacionado con el factor de necrosis tumoral, que activa las vías apoptóticas en las células. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la señalización de la proteína quinasa B y la activación de las vías apoptóticas .

Análisis Bioquímico

Biochemical Properties

4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide interacts with the Akt protein, a key player in cell survival and growth pathways . By binding to Akt, it prevents Akt’s translocation to the cell membrane, thereby inhibiting its activation . This interaction is crucial in regulating cell proliferation and survival, particularly in cancer cells .

Cellular Effects

The compound effectively induces apoptosis in various cancer cell lines, including activation of caspase-8 and caspase-9 . It reduces cell proliferation and induces apoptosis, and at a dose of 10 mg/kg per day, decreases tumor growth in a mouse xenograft model . It also reduces the levels of cellular FLICE-inhibitory protein (c-FLIP), an important regulator of apoptosis .

Molecular Mechanism

4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide exerts its effects at the molecular level by binding to Akt and blocking its translocation to the cell membrane . This prevents the activation of Akt, leading to reduced cell proliferation and increased apoptosis . The compound also facilitates the ubiquitination and proteasome-mediated degradation of c-FLIP .

Temporal Effects in Laboratory Settings

Its effects on cell proliferation and apoptosis suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the compound reduces tumor growth at a dose of 10 mg/kg per day

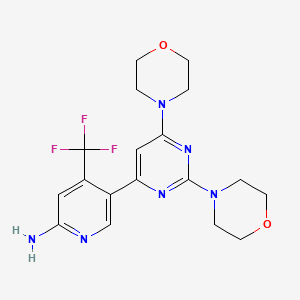

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de API-1 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclación. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones. El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza .

Métodos de producción industrial

En entornos industriales, la producción de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción. Las medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, se emplean para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

API-1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.

Sustitución: this compound puede experimentar reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir formas reducidas más simples del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

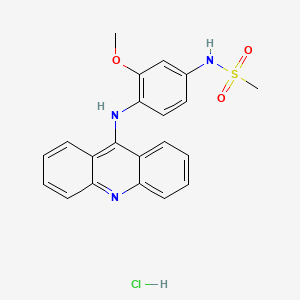

LY294002: Otro inhibidor de la proteína quinasa B, pero también inhibe la fosfoinosítido 3-quinasa (PI3K).

Wortmannin: Un potente inhibidor de PI3K, que afecta indirectamente la actividad de la proteína quinasa B.

MK-2206: Un inhibidor selectivo de la proteína quinasa B con un mecanismo de acción diferente al de API-1.

Singularidad de this compound

This compound es único en su inhibición selectiva de la proteína quinasa B sin afectar a la proteína quinasa C y la proteína quinasa A. Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías específicas de la proteína quinasa B y para desarrollar terapias dirigidas con efectos fuera del objetivo mínimos .

Propiedades

IUPAC Name |

4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWHPXCWJLQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306513 | |

| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36707-00-3 | |

| Record name | NSC177223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

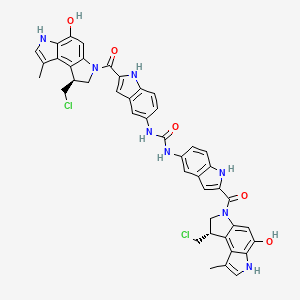

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

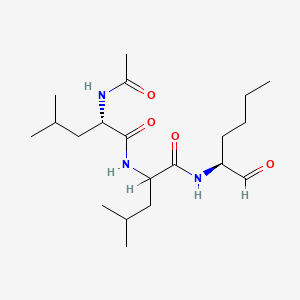

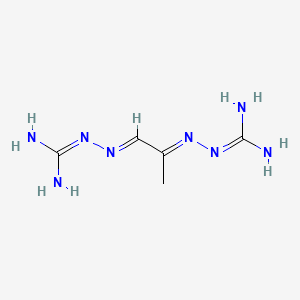

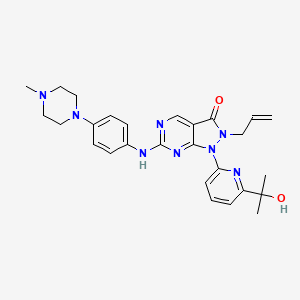

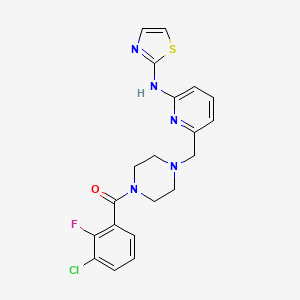

Feasible Synthetic Routes

Q1: What is the primary target of API-1?

A1: this compound is a novel small-molecule inhibitor of Akt (Protein Kinase B). [] It binds to the pleckstrin homology (PH) domain of Akt. []

Q2: How does this compound binding to Akt affect its activity?

A2: this compound prevents Akt membrane translocation, which is essential for its activation. [, ] This effectively inhibits the kinase activities of all three Akt isoforms (AKT1, AKT2, and AKT3). []

Q3: Does this compound inhibit upstream activators of Akt, like PI3K?

A3: No, this compound specifically targets Akt and does not affect the activities of PI3K, PDK1, or mTORC2, which are involved in Akt activation. []

Q4: Does this compound affect constitutively active forms of Akt, like the AKT1-E17K mutant?

A4: Yes, this compound inhibits the kinase activity and phosphorylation of both naturally occurring and constitutively active Akt mutants, including AKT1-E17K. []

Q5: How does this compound affect c-FLIP levels?

A6: this compound promotes c-FLIP ubiquitination and proteasome-mediated degradation, leading to a reduction in c-FLIP levels. []

Q6: Does this compound impact TRAIL-induced apoptosis?

A7: Yes, this compound synergizes with TRAIL to enhance apoptosis, likely by reducing c-FLIP levels, which normally inhibit TRAIL-induced apoptosis. []

Q7: What is the molecular formula and weight of this compound?

A7: This information is not provided in the provided abstracts.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided abstracts do not offer details on spectroscopic data.

Q9: Is there information on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound in the provided research?

A9: The provided abstracts primarily focus on this compound's biological activity and mechanism of action. They do not provide information regarding its material compatibility, stability under various conditions, catalytic properties, computational modeling, or specific structure-activity relationships.

Q10: What are the in vitro effects of this compound on cancer cells?

A12: this compound demonstrates promising preclinical antitumor activity. [, ] It induces cell growth arrest and apoptosis selectively in cancer cells with constitutively activated Akt. []

Q11: Has this compound shown efficacy in in vivo cancer models?

A13: Yes, this compound inhibits tumor growth in nude mice bearing human cancer cells with elevated Akt activity, but not in those with normal Akt levels. [] The liposomal formulation (API-LP) showed enhanced tumor inhibition in xenograft mice compared to free this compound. []

Q12: What is the mechanism behind API-LP's enhanced anti-HCC activity?

A14: API-LP effectively delivers this compound to HCC cells, inhibiting Pin1 activity and ultimately upregulating miRNA biogenesis, which contributes to its antitumor effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)